Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)

Catalog No.
S12777501
CAS No.
M.F
C22H36N4O9
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)

Product Name

Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)

IUPAC Name

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C22H36N4O9

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)

InChI Key

MXGJLIBJKIIQSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C

Ac-Leu-Glu-Val-Asp-aldehyde, also known as Ac-LEVD-CHO or pseudo acid, is a synthetic peptide aldehyde that serves as an important biochemical tool in research. It is primarily recognized for its role as an inhibitor of caspase-4, an enzyme involved in apoptosis (programmed cell death) pathways. The compound has the molecular formula C22H36N4O9C_{22}H_{36}N_{4}O_{9} and a CAS number of 402832-01-3, indicating its unique chemical identity. Its structure features a sequence of amino acids: acetylated leucine, glutamic acid, valine, and aspartic acid, culminating in an aldehyde functional group that enhances its reactivity and biological activity .

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
  • Reduction: The aldehyde can be reduced to yield a primary alcohol.
  • Substitution: The aldehyde group can participate in nucleophilic substitution reactions with various nucleophiles .

These reactions are fundamental for modifying the compound for various applications in research and medicinal chemistry.

Ac-Leu-Glu-Val-Asp-aldehyde exhibits significant biological activity, particularly in the context of apoptosis. Its primary mechanism of action involves the inhibition of caspase-4, which plays a critical role in the apoptotic signaling cascade. By inhibiting this enzyme, the compound can influence cell survival and death pathways, making it a valuable tool for studying apoptosis-related processes . Additionally, it has been implicated in research concerning neurodegenerative diseases and cancer, where dysregulation of apoptosis is a key factor.

The synthesis of Ac-Leu-Glu-Val-Asp-aldehyde typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptide chains while providing control over the sequence and modifications. The process involves:

  • Peptide Assembly: Sequential addition of protected amino acids on a solid support.
  • Deprotection: Removal of protecting groups to expose reactive sites.
  • Aldehyde Formation: Conversion of the terminal carboxylic acid group to an aldehyde through oxidation processes .

While specific industrial production methods are not widely documented, high-performance liquid chromatography (HPLC) is commonly used for purification to ensure high purity and yield.

Ac-Leu-Glu-Val-Asp-aldehyde has diverse applications across various fields:

  • Biochemistry: Used as a model compound to study peptide chemistry and aldehyde reactivity.
  • Cell Biology: Investigated for its role in apoptosis studies, particularly regarding caspase activity.
  • Pharmaceutical Research: Explored for potential therapeutic applications in conditions where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .
  • Diagnostic Tools: Employed in assays related to apoptosis and cell death mechanisms .

Interaction studies involving Ac-Leu-Glu-Val-Asp-aldehyde have primarily focused on its binding affinity and inhibitory effects on caspases. For instance, it has been shown to inhibit caspase-4 effectively, thereby preventing downstream apoptotic signaling events. This specificity makes it an essential compound for dissecting the roles of different caspases in cellular processes . Furthermore, comparative studies with other caspase inhibitors highlight its unique selectivity for caspase-4 over other family members.

Several compounds share structural similarities or functional roles with Ac-Leu-Glu-Val-Asp-aldehyde. Here are some notable examples:

Compound NameCAS NumberTarget EnzymeUnique Features
Ac-Asp-Glu-Val-Asp-aldehyde147600-40-6Caspase-3Inhibits caspase-3 specifically
Ac-YVAD-aldehyde147600-41-7Caspase-1Selective inhibitor of caspase-1
Z-VAD-FMK187389-52-2Pan-caspaseBroad-spectrum inhibitor affecting multiple caspases

Uniqueness

Ac-Leu-Glu-Val-Asp-aldehyde is unique due to its specific inhibition of caspase-4, which differentiates it from other inhibitors that may target multiple caspases or exhibit broader activity profiles. This specificity allows researchers to study apoptosis pathways with greater precision, making it an invaluable tool in biochemical research .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

500.24822874 g/mol

Monoisotopic Mass

500.24822874 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-09

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